![molecular formula C17H15F3N4O B2536027 (E)-2-Cyano-N-cyclopropyl-3-(7-methylimidazo[1,2-a]pyridin-3-yl)-N-(2,2,2-trifluoroethyl)prop-2-enamide CAS No. 1436374-61-6](/img/structure/B2536027.png)
(E)-2-Cyano-N-cyclopropyl-3-(7-methylimidazo[1,2-a]pyridin-3-yl)-N-(2,2,2-trifluoroethyl)prop-2-enamide
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Overview
Description
The compound contains an imidazo[1,2-a]pyridine moiety, which is a fused bicyclic heterocycle . This structure is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . It also contains a cyano group (-CN), a trifluoroethyl group (-CF3), and an amide group (-CONH2), which can contribute to its reactivity and properties.
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridines has been a subject of research, and various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions have been employed .Molecular Structure Analysis
The molecular structure of the compound would be based on the arrangement of these functional groups around the imidazo[1,2-a]pyridine core. The exact structure would depend on the specific locations of these groups on the core .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure and the functional groups present. For example, the presence of the cyano and amide groups could increase its polarity, potentially affecting its solubility in different solvents .Scientific Research Applications
Enaminone Derivatives in Heterocyclic Synthesis
Enaminones, structurally related to (E)-2-Cyano-N-cyclopropyl-3-(7-methylimidazo[1,2-a]pyridin-3-yl)-N-(2,2,2-trifluoroethyl)prop-2-enamide, serve as pivotal intermediates in the synthesis of a variety of heterocyclic compounds. For example, the coupling of enaminones with aminoheterocycles can lead to the formation of azolopyrimidines, azolopyridines, and quinolines. These reactions often involve cyclocondensation with active methylene compounds, demonstrating the versatility of enaminones in constructing complex molecular architectures, crucial for pharmaceutical and materials science research (Almazroa et al., 2004).
Antitumor and Antimicrobial Activities
Enaminones and their derivatives also exhibit significant biological activities. For instance, novel N-arylpyrazole-containing enaminones were synthesized and found to possess both antitumor and antimicrobial properties. These compounds, upon reaction with active methylene compounds or aliphatic amines, yield various heterocyclic structures like bipyrazoles and pyrazolylisoxazoles. Such compounds have shown inhibition effects against human breast and liver carcinoma cell lines, comparable to those of 5-fluorouracil, highlighting their potential in cancer therapy research (Riyadh, 2011).
Synthesis of Complex Heterocyclic Systems
The chemical versatility of enaminone-based compounds facilitates the synthesis of complex heterocyclic systems. For instance, the reaction of enaminones with different amines and nucleophiles can lead to the formation of novel thiazolo[3,2-a]pyridines and related systems. These synthesized compounds, incorporating polycyclic heterocycles with condensed pyrimidine and triazine rings, are often explored for their biological activities, including antifungal properties (al-Thebeiti, 2000).
Novel Pyrazolopyrimidine and Isoxazole Derivatives
Further extending the applications in heterocyclic synthesis, reactions of enaminones with nitrogen nucleophiles have led to the creation of pyrazolopyrimidine and isoxazole derivatives. These compounds have been evaluated for their antimicrobial and antifungal activities, with several showing promising results. The structural diversity achieved through these syntheses underscores the importance of enaminone derivatives in developing new chemical entities for pharmacological studies (Fahim et al., 2021).
Mechanism of Action
Future Directions
properties
IUPAC Name |
(E)-2-cyano-N-cyclopropyl-3-(7-methylimidazo[1,2-a]pyridin-3-yl)-N-(2,2,2-trifluoroethyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F3N4O/c1-11-4-5-23-14(9-22-15(23)6-11)7-12(8-21)16(25)24(13-2-3-13)10-17(18,19)20/h4-7,9,13H,2-3,10H2,1H3/b12-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYMMCXCVWCCXJK-KPKJPENVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC=C(N2C=C1)C=C(C#N)C(=O)N(CC(F)(F)F)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=NC=C(N2C=C1)/C=C(\C#N)/C(=O)N(CC(F)(F)F)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F3N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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